molecular formula C9H9BrS B13147207 3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene

3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene

Cat. No.: B13147207
M. Wt: 229.14 g/mol
InChI Key: ZQNKSDHVOMNYOU-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene is a fused heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with bromine at position 3 and methyl groups at positions 2 and 3. The cyclopenta[b]thiophene system consists of a five-membered thiophene ring fused to a cyclopentane ring, creating a bicyclic structure with enhanced aromaticity and reactivity due to conjugation. The bromine atom introduces electron-withdrawing effects, while the methyl groups provide steric bulk and electron-donating properties. This combination makes the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions for pharmaceutical or materials science applications .

Properties

IUPAC Name

3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrS/c1-5-3-7-8(4-5)11-6(2)9(7)10/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNKSDHVOMNYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)SC(=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Cyclopenta[b]thiophene Precursors

Methodology :
The most direct route involves regioselective bromination of 2,5-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one. This precursor undergoes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with benzoyl peroxide as a radical initiator. The reaction proceeds at 80°C for 12 hours, yielding 3-bromo-2,5-dimethyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one.

Key Steps :

  • Reduction : The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol to form the corresponding alcohol.
  • Dehydration : Treatment with p-toluenesulfonic acid (p-TsOH) in toluene under reflux removes water, aromatizing the ring to yield the final product.

Yield :

  • Bromination: ~94%
  • Overall yield (reduction + dehydration): ~65–70%

Cyclization of Thiophene Derivatives

Alternative Approach :
A multi-step synthesis starts with 2,5-dimethylthiophene , which undergoes Friedel-Crafts acylation with methacrylic acid to form a substituted thiophene ketone. Subsequent bromination and cyclization via Nazarov reaction yields the cyclopenta[b]thiophene core.

Reaction Conditions :

Step Reagents/Conditions Outcome
Acylation Methacrylic acid, AlCl₃, CH₂Cl₂, 0°C 2-Acetyl-5-methylthiophene
Bromination NBS, CCl₄, benzoyl peroxide, 80°C 3-Bromo-2-acetyl-5-methylthiophene
Cyclization H₂SO₄, acetic acid, 120°C Cyclopenta[b]thiophene framework

Challenges :

  • Regioselectivity in bromination is critical; electron-donating methyl groups direct bromine to the 3-position.
  • Cyclization requires strong acid conditions to promote ring closure without side reactions.

Cross-Coupling Strategies

Palladium/Nickel Catalysis :
For advanced functionalization, Kumada–Tamao–Corriu cross-coupling introduces substituents post-bromination. For example:

  • Generate a thienyl Grignard reagent (3-bromo-2,5-dimethylthiophene-MgBr ) using iPrMgBr .
  • Couple with aryl halides using Pd(PPh₃)₂Cl₂ (0.5–5 mol%) to yield biaryl derivatives.

Example Reaction :
$$
\text{3-Bromo-2,5-dimethylthiophene} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Cp[b]thiophene}
$$

Advantages :

  • Enables modular synthesis of complex derivatives.
  • High regiocontrol (HT–HT coupling >90% with Ni(dppe)Cl₂).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Complexity
Bromination/Cyclization Dihydrothiophenone NBS, p-TsOH 65–70 Moderate
Cyclization 2,5-Dimethylthiophene AlCl₃, H₂SO₄ 50–60 High
Cross-Coupling Pre-brominated thiophene Pd catalyst, Grignard 70–85 Low

Characterization and Validation

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 2.35 (s, 6H, CH₃), 3.10 (m, 2H, CH₂), 6.85 (s, 1H, thiophene-H).
    • ¹³C NMR : Peaks at 120–140 ppm confirm aromatic carbons.
  • MS : Molecular ion peak at m/z 244 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromine substituent can yield the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Major products are sulfoxides and sulfones.

    Reduction: The primary product is 2,5-dimethyl-6H-cyclopenta[b]thiophene.

Scientific Research Applications

3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene has several applications in scientific research:

    Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.

    Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules.

    Material Science: It is explored for its potential in creating novel materials with unique electronic properties.

    Chemical Biology: The compound is used in studies involving thiophene-based probes and sensors.

Mechanism of Action

The mechanism by which 3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene exerts its effects depends on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. In pharmaceuticals, its mechanism involves interactions with specific molecular targets, potentially affecting biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene can be contextualized by comparing it to related cyclopenta-fused thiophene derivatives and substituted thiophenes. Key comparisons are outlined below:

Structural Analogues

Compound Name Substituents Reactivity Profile Key Applications Reference
This compound Br (C3), Me (C2, C5) High reactivity (Br enables cross-coupling) Pharmaceuticals, OLED materials
4,5-Dimethyl-6H-cyclopenta[b]thiophene Me (C4, C5) Moderate (electron-donating Me groups) Organic synthesis intermediates
5-Methyl-1,3-dimethyl-4H-cyclopenta[c]thiophene Me (C1, C3, C5) Low (steric hindrance from Me groups) Polymer precursors
5-(2-Triphenylamine)-2-hydroxybenzophenone Triphenylamine (C5) Moderate (Suzuki coupling yield: 29%) Optoelectronic materials

Key Observations:

  • Electronic Effects : The bromine atom in the target compound enhances electrophilic substitution reactivity compared to methyl-substituted analogues like 4,5-dimethyl-6H-cyclopenta[b]thiophene. Bromine’s electron-withdrawing nature directs further substitutions meta to its position, whereas methyl groups (electron-donating) favor ortho/para positions .
  • Synthetic Utility: Bromine’s presence enables efficient cross-coupling reactions (e.g., Suzuki, Heck), unlike methylated derivatives, which are less reactive. For example, 5-bromo-2-hydroxybenzophenone () achieved a 29% yield in Suzuki coupling, while Grignard alkylation of 5-alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes yielded 60–65% .
  • Biological Relevance: Thiophene derivatives with bromine and methyl groups (e.g., the target compound) may exhibit enhanced antimicrobial or antitumor activity compared to non-halogenated analogues, as suggested by studies on 2-aminothiophene derivatives .

Halogenated Thiophene Derivatives

Compound Name Halogen Position Key Properties Reference
This compound C3 High thermal stability, cross-coupling active
Poly[3-(6-bromohexyl)thiophene] C6 side chain Lower regioregularity vs. chloro analogue
5-Bromo-2-hydroxybenzophenone C5 Suzuki coupling precursor for optoelectronics

Key Observations:

  • Regioregularity : Bromine’s bulkiness in poly[3-(6-bromohexyl)thiophene] reduces regioregularity compared to its chloro analogue, suggesting similar steric effects in the target compound’s applications .
  • Thermal Stability : Brominated thiophenes generally exhibit higher thermal stability than chlorinated or methylated variants, making them suitable for high-temperature material synthesis .

Fused vs. Non-Fused Thiophenes

Compound Type Aromaticity Reactivity Example Reference
Fused (cyclopenta[b]thiophene) High High This compound
Non-Fused (2,5-dimethylthiophene) Moderate Moderate 2,5-Dimethylthiophene

Key Observations:

  • The fused cyclopenta[b]thiophene system exhibits greater aromatic stabilization and reactivity than simple thiophenes, enabling diverse functionalization pathways .

Biological Activity

3-Bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene is a heterocyclic compound with notable biological properties, particularly in the fields of medicinal chemistry and materials science. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features a five-membered ring containing one sulfur atom and four carbon atoms, with two methyl groups at the 2 and 5 positions and a bromine atom at the 3 position. This unique structure contributes to its distinct electronic properties and potential applications in various fields, particularly in organic electronics and materials science.

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

  • Halogenation : Introducing bromine into the cyclopentathiophene framework.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form C-C bonds with aryl halides.
  • Cyclization Techniques : Employing cyclization strategies involving thiophene derivatives and alkylating agents .

Cytotoxicity

Research has demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell growth effectively. For instance, IC50 values for related thiophene derivatives were evaluated in several cancer cell lines such as HeLa and Raji cells, indicating potential for further development as anticancer agents .

CompoundCell LineIC50 (μM)
This compoundHeLaTBD
Related Thiophene DerivativeRaji24.4
Related Thiophene DerivativeHeLa82

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. Thiophene derivatives are known to influence multiple biological pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways that lead to cell proliferation or apoptosis.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study on structurally similar cyclopenta derivatives indicated that modifications at the bromine position significantly influenced cytotoxic activity. The results suggested that the presence of halogen substituents could enhance biological activity against cancer cells .
  • Antiviral Activity : Although primarily studied for anticancer properties, some derivatives have shown promising antiviral activity by inhibiting viral replication processes. The structural features of cyclopenta compounds appear crucial for their efficacy against viral targets .
  • Material Science Applications : Beyond biological activity, research has explored the use of this compound in organic electronics due to its unique electronic properties. These applications could lead to advancements in sensor technology and organic photovoltaics.

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